4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with chlorinated phenyl groups and a trifluoromethyl group
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c1-12-2-4-14(20)11-17(12)26-6-8-27(9-7-26)18(28)25-16-10-13(19(22,23)24)3-5-15(16)21/h2-5,10-11H,6-9H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRLSVMHXXMNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The chlorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions. This involves the reaction of piperazine with chlorinated benzene derivatives in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an isocyanate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological assays to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzymes: It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Ion Channels: The compound may interact with ion channels, altering their function and impacting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2-methylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
- Structural Features : The presence of both chlorinated phenyl groups and a trifluoromethyl group imparts unique chemical properties to the compound, such as increased lipophilicity and stability.
- Biological Activity : The specific substitution pattern on the piperazine ring may result in distinct biological activities compared to other piperazine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
